1-Vinylimidazole

Catalog No.
S591773
CAS No.
1072-63-5
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinylimidazole

CAS Number

1072-63-5

Product Name

1-Vinylimidazole

IUPAC Name

1-ethenylimidazole

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2

InChI Key

OSSNTDFYBPYIEC-UHFFFAOYSA-N

SMILES

C=CN1C=CN=C1

Synonyms

1-ethenyl-1H-imidazole, 1-vinylimidazole, N-VI cpd, N-vinylimidazole

Canonical SMILES

C=CN1C=CN=C1

-Vinylimidazole in Molecularly Imprinted Polymers

1-Vinylimidazole is used as a key building block in the synthesis of molecularly imprinted polymers (MIPs) []. These specialized polymers contain specific recognition sites tailored to bind a particular target molecule. During synthesis, the target molecule is used as a template, shaping the formation of cavities within the polymer structure that are complementary in size and shape to the target. Once the target molecule is removed, these cavities act as highly selective binding sites for the target molecule in subsequent applications [].

This property makes MIPs valuable for various research applications, including:

  • Selective separation and purification: MIPs can be used to selectively extract specific molecules from complex mixtures, such as isolating drugs from biological fluids or separating pollutants from environmental samples [].
  • Sensor development: MIPs can be incorporated into sensors to detect specific molecules with high sensitivity and selectivity [].
  • Drug delivery: MIPs can be designed to control the release of drugs by responding to specific environmental triggers, such as pH or temperature [].

-Vinylimidazole in Other Research Applications

Beyond its role in MIPs, 1-vinylimidazole finds application in other areas of scientific research:

  • Development of functional materials: 1-Vinylimidazole is a valuable building block for the synthesis of various functional materials, including hydrogels, conductive polymers, and ion-exchange resins [, ]. These materials exhibit unique properties that hold promise for applications in drug delivery, energy storage, and environmental remediation.
  • Gene delivery: 1-Vinylimidazole-based polymers have been explored as potential carriers for gene therapy applications due to their ability to bind and deliver DNA molecules to specific cells [].

1-Vinylimidazole is an organic compound characterized by its vinyl group attached to an imidazole ring. Its chemical formula is C₅H₆N₂, and it has a CAS number of 1072-63-5. This compound is a colorless to light yellow liquid that is hygroscopic and soluble in water, making it suitable for various

  • Polymerization: It readily participates in free-radical polymerization, forming poly(1-vinylimidazole), which has applications as a polymer electrolyte in various technologies, including dye-sensitized solar cells .
  • Graft Copolymerization: This compound can be graft-copolymerized with other polymers, enhancing their properties such as antibacterial activity when applied to materials like polypropylene .
  • Functionalization: The pendant imidazole groups in the polymer can act as bases or nucleophiles, allowing for further chemical modifications that enhance the material's functionality .

Research indicates that 1-vinylimidazole exhibits notable biological activities:

  • Antibacterial Properties: When grafted onto surfaces like polypropylene, it can impart antibacterial properties, making it useful for medical applications and materials that require sterility .
  • Interaction with Biological Molecules: The imidazole ring allows for interactions with various biomolecules, potentially influencing enzyme activities and binding affinities .

Several methods exist for synthesizing 1-vinylimidazole:

  • Free-Radical Polymerization: This method involves initiating a polymerization reaction that leads to the formation of poly(1-vinylimidazole) from the monomer itself. It can be enhanced by the addition of specific catalysts or initiators .
  • Chemical Vapor Deposition: A technique used to integrate poly(1-vinylimidazole) into thin films for applications in electronics and photovoltaics .
  • Grafting Techniques: These involve modifying existing polymers by grafting 1-vinylimidazole onto their surfaces through photochemical or thermal processes .

1-Vinylimidazole has a wide range of applications across different fields:

  • Polymer Science: It serves as a monomer for creating hydrophilic polymers used in coatings, adhesives, and inks due to its high reactivity .
  • Electrolytes in Solar Cells: The polymer derived from 1-vinylimidazole is utilized as an electrolyte in dye-sensitized solar cells, enhancing their efficiency and stability .
  • Biomedical

Studies have shown that 1-vinylimidazole interacts with various biological systems:

  • Enzyme Stabilization: Compounds containing imidazole moieties can stabilize certain enzymes by preventing phosphorylation events that lead to enzyme degradation .
  • Metal Ion Binding: The chelating ability of imidazole groups allows 1-vinylimidazole derivatives to bind metal ions effectively, which is useful in separation technologies and environmental applications .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 1-vinylimidazole. Here are some comparisons highlighting its uniqueness:

CompoundStructureKey Features
2-VinylimidazoleSimilar imidazole ringDifferent position of vinyl group; less reactive
4-VinylimidazoleSimilar imidazole ringDifferent position; used mainly in specialty polymers
ImidazoleNo vinyl groupBasic structure; involved in numerous biological functions

Unique Aspects of 1-Vinylimidazole

  • The presence of the vinyl group allows for higher reactivity compared to its positional isomers (2-vinylimidazole and 4-vinylimidazole), making it more suitable for polymerization reactions.
  • Its combination of hydrophilicity and reactive potential makes it versatile across both industrial and biomedical applications.

Early Discovery and Synthesis Methods

1-Vinylimidazole was first synthesized by Walter Reppe in 1957 through ethinylation of imidazole in 1,4-dioxane with ethine under high pressure (130°C, 62% yield). Subsequent methods refined this approach:

  • Phase-transfer catalysis: Imidazole reacts with 1,2-dichloroethane in a two-phase system to form 1-(2-chloroethyl)imidazole, which eliminates HCl to yield 1-vinylimidazole (92% yield).
  • Bromoethene vinylation: Imidazole reacts with bromoethene and cesium fluoride in acetonitrile (65% yield).

These methods laid the groundwork for industrial-scale production, though challenges in catalyst solubility and reaction homogeneity persisted.

Evolution of Polymerization Techniques

The polymerization of 1-vinylimidazole exhibits unique kinetics:

  • Auto-acceleration: Bulk polymerization shows "matrix" effects, where polymer chains restrict monomer mobility, altering reaction rates.
  • pH-dependent reactivity: Free-radical polymerization proceeds slowly at pH 9 but accelerates at pH 1, mimicking quaternized analogs.

Early studies by Skushnikova et al. (1977) and Chaprio (1992) revealed abnormal orders with respect to monomer concentration and initiator rates, attributed to monomer-solvent associations.

Synthesis MethodCatalyst/SolventYieldReference
EthinylationKOH, ZnO, 1,4-dioxane62%
Phase-transferDichloroethane, PTC92%
Bromoethene vinylationCsF, acetonitrile65%

Physical Description

Liquid

XLogP3

0.5

UNII

ODY9ION63A

GHS Hazard Statements

H360D: May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

25232-42-2
1072-63-5
29383-23-1

Wikipedia

1-vinylimidazole
N-vinylimidazole

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
1H-Imidazole, 1-ethenyl-: ACTIVE

Dates

Modify: 2023-08-15

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